Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride
CAS No.: 1308650-20-5
Cat. No.: VC3375665
Molecular Formula: C10H12ClNO2S2
Molecular Weight: 277.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1308650-20-5 |
|---|---|
| Molecular Formula | C10H12ClNO2S2 |
| Molecular Weight | 277.8 g/mol |
| IUPAC Name | ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2S2.ClH/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8;/h3-4H,2,5,11H2,1H3;1H |
| Standard InChI Key | RYOMVZKDHFHCFW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)C=CS2)CN.Cl |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)C=CS2)CN.Cl |
Introduction
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride is a complex organic compound with a specific chemical structure and properties. It is a derivative of thieno[3,2-b]thiophene, which is a fused ring system consisting of two thiophene rings. This compound has been of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Biological and Chemical Applications
While specific biological activities of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride are not extensively reported, compounds with similar structures have shown potential in various fields:
-
Antioxidant and Antibacterial Activities: Thiophene derivatives have been studied for their antioxidant and antibacterial properties, with modifications to the thiophene ring affecting these activities .
-
Pharmaceutical Applications: Thiophene-based compounds are explored for their potential in drug development due to their ability to interact with biological targets.
Safety and Handling
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride requires careful handling due to its chemical properties:
-
Hazard Information: It is classified with hazard statements such as H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation .
-
Precautionary Measures: Handling should include protective measures like gloves, safety glasses, and working in a well-ventilated area .
Table 2: Hazard Information
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume